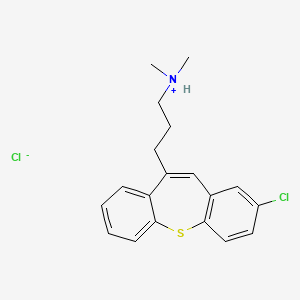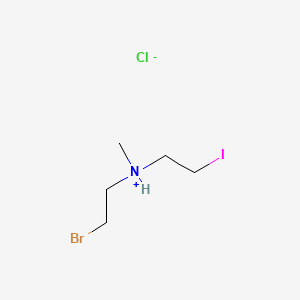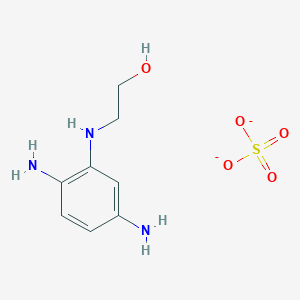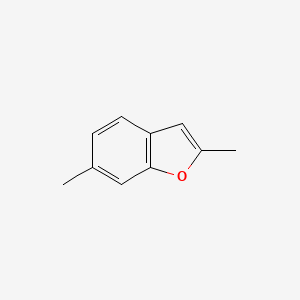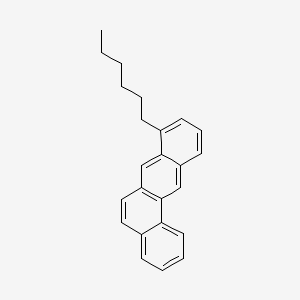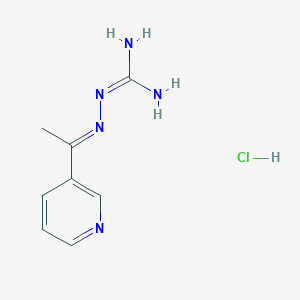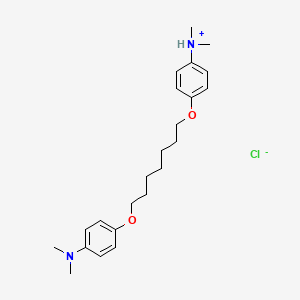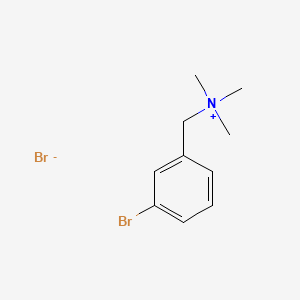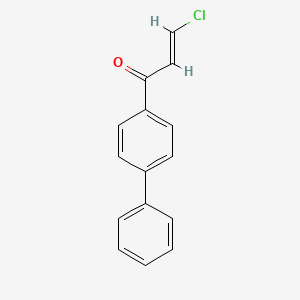
trans-3-Chloro-4'-phenylacrylophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-Chloro-4’-phenylacrylophenone: is a chemical compound with the molecular formula C15H11ClO and a molecular weight of 242.7 g/mol . It is an α,β-unsaturated ketone, which is a type of chalcone. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Chloro-4’-phenylacrylophenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature .
Industrial Production Methods: In an industrial setting, the production of trans-3-Chloro-4’-phenylacrylophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: trans-3-Chloro-4’-phenylacrylophenone can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacrylophenones.
科学的研究の応用
Chemistry: trans-3-Chloro-4’-phenylacrylophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .
Biology: In biological research, trans-3-Chloro-4’-phenylacrylophenone is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. It has shown promising results in inhibiting the growth of certain cancer cell lines and bacteria .
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific diseases such as cancer and infectious diseases .
Industry: In the industrial sector, trans-3-Chloro-4’-phenylacrylophenone is used in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it suitable for various applications in chemical manufacturing .
作用機序
The mechanism of action of trans-3-Chloro-4’-phenylacrylophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action .
類似化合物との比較
- trans-3-Chloro-4’-fluoroacrylophenone
- trans-3-Chloro-4’-methylacrylophenone
- trans-3-Chloro-4’-methoxyacrylophenone
Comparison: trans-3-Chloro-4’-phenylacrylophenone is unique due to its specific substitution pattern and the presence of the chlorine atom. This substitution imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the chlorine atom can enhance the compound’s reactivity in substitution reactions and its potential biological activity .
特性
CAS番号 |
58953-18-7 |
|---|---|
分子式 |
C15H11ClO |
分子量 |
242.70 g/mol |
IUPAC名 |
(E)-3-chloro-1-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H/b11-10+ |
InChIキー |
IPQGILWDLLCCRZ-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/Cl |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
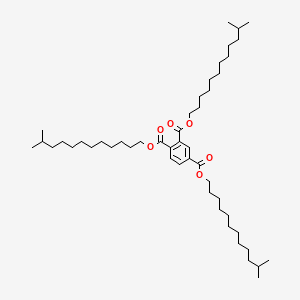

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)
